

early preparation of 2,2-Difluoroethylamine

Swarts 1904

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Difluoroethylamine

Cat. No.: B1345623

[Get Quote](#)

An In-depth Technical Guide to the Early Preparations of **2,2-Difluoroethylamine**, with a Focus on the Swarts Method of 1904

For researchers, scientists, and drug development professionals, understanding the historical context and early synthetic routes of key fluorinated building blocks is crucial for innovation.

2,2-Difluoroethylamine is a vital component in numerous modern pharmaceuticals and agrochemicals. This guide delves into the seminal 1904 work by Frédéric Swarts, which marked one of the earliest preparations of this compound, and provides a comparative analysis with other early synthetic approaches.

Comparative Analysis of Early Syntheses

The following table summarizes the quantitative data from early methods for the synthesis of **2,2-Difluoroethylamine**, offering a clear comparison of their respective conditions and efficiencies.

Method	Starting Material	Reagents	Temperature (°C)	Time	Yield of 2,2-Difluoroethylamine	Notes
Swarts (1904)	1-Bromo-2,2-difluoroethane	Alcoholic Ammonia	125–145	3 days	Not specified; product mixture	Complete conversion of starting material to a mixture of 2,2-difluoroethylamine and tetrafluoroethylamine. [1]
Dickey et al. (1956)	2,2-Difluoro-1-chloroethane	28% Aqueous Ammonia	135–140	31 hours	65%	Reaction conducted in a rocking autoclave. [1] [2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited, offering a step-by-step guide to reproducing these early syntheses.

Swarts' 1904 Synthesis of 2,2-Difluoroethylamine

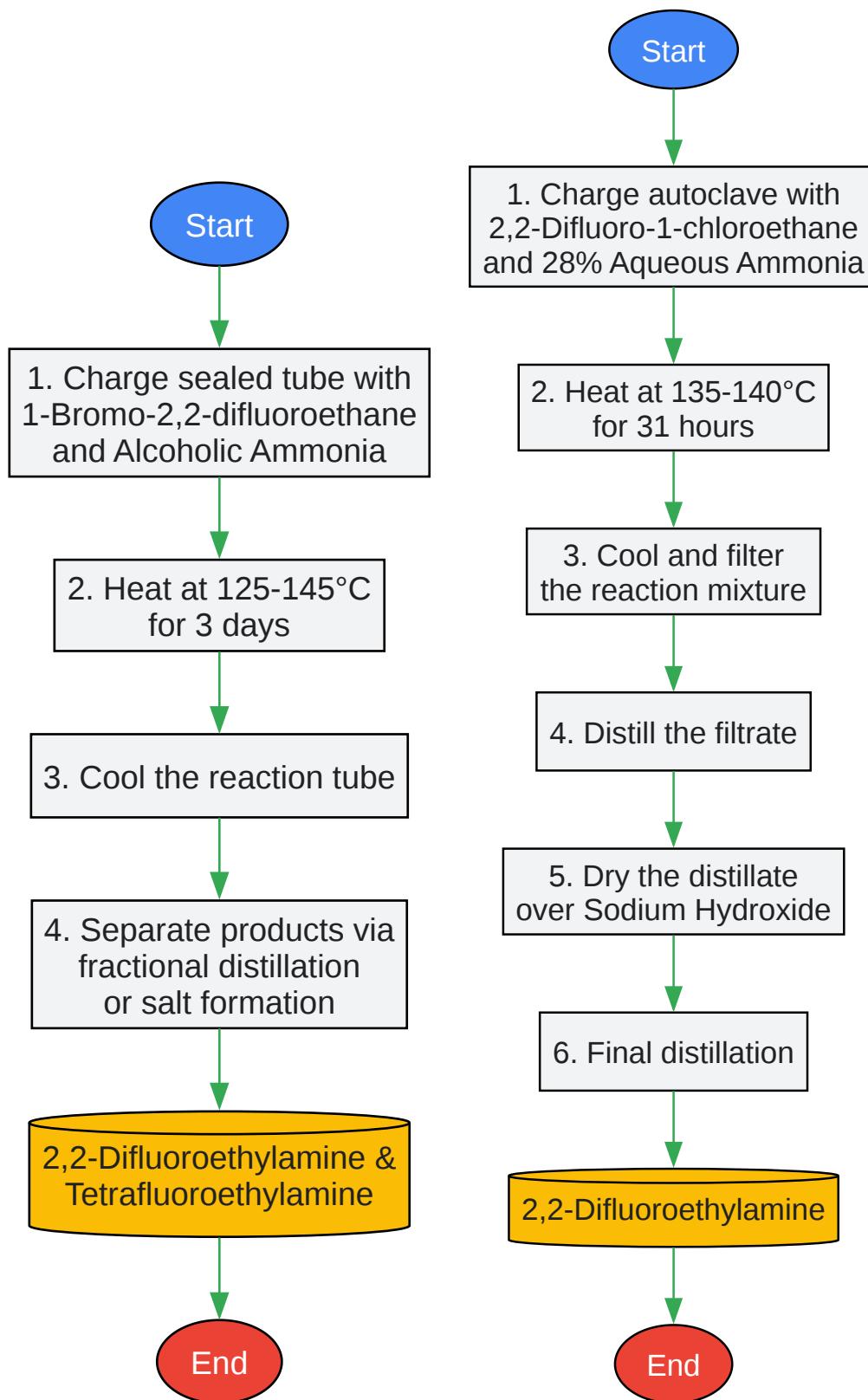
This protocol is based on the 1904 publication by Frédéric Swarts, which describes the reaction of 1-bromo-2,2-difluoroethane with alcoholic ammonia.

Experimental Protocol:

- A sealed reaction tube is charged with 1-bromo-2,2-difluoroethane.

- Two moles of alcoholic ammonia are added to the reaction tube for every mole of 1-bromo-2,2-difluoroethane.
- The sealed tube is heated in an oven at a temperature range of 125–145°C for a period of 3 days.[1]
- After the reaction period, the tube is cooled and carefully opened.
- The resulting product mixture, containing **2,2-difluoroethylamine** and tetrafluoroethylamine, is subjected to separation.[1]
- Separation of the two amine products is achieved either by fractional distillation or by conversion to their chlorohydrate or oxalate salts, followed by fractional crystallization.[1]

Dickey et al.'s 1956 Synthesis of 2,2-Difluoroethylamine


This method, developed by Dickey and colleagues, offers an alternative route using aqueous ammonia in an autoclave.

Experimental Protocol:

- A rocking autoclave is charged with 2,2-difluoro-1-chloroethane and a 28% aqueous solution of ammonium hydroxide.[1][2]
- The autoclave is sealed and the reaction mixture is heated to a temperature between 135°C and 140°C.[1][2]
- The reaction is maintained at this temperature for 31 hours with continuous rocking.[1][2]
- Upon completion, the autoclave is cooled to room temperature and the reaction mixture is filtered.[2]
- The filtrate is then subjected to distillation to separate the crude **2,2-difluoroethylamine**.[2]
- The distillate, which may contain residual ammonia and water, is dried over solid sodium hydroxide.[2]
- A final distillation of the dried product yields purified **2,2-difluoroethylamine**.[2]

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google Patents [patents.google.com]
- 2. EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [early preparation of 2,2-Difluoroethylamine Swarts 1904]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1345623#early-preparation-of-2-2-difluoroethylamine-swarts-1904\]](https://www.benchchem.com/product/b1345623#early-preparation-of-2-2-difluoroethylamine-swarts-1904)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com